N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Overview
Description
N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C18H17N3S2 and its molecular weight is 339.48. The purity is usually 95%.
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Scientific Research Applications
Antidepressant Activity
A study synthesized a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant and neurotoxicity screening. These compounds, particularly one with a 4-hydroxyphenyl substitution, showed significant reduction in immobility time in both forced swimming and tail suspension tests, indicating potential antidepressant activity without influencing baseline locomotion (Mathew, Suresh, & Anbazhagan, 2014).
Anticancer Agents
Another research synthesized 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes and evaluated them for anti-tumor activities. Compounds in this series exhibited promising activities against hepatocellular carcinoma (HepG2) cell lines, highlighting their potential as anticancer agents (Gomha, Edrees, & Altalbawy, 2016).
Antibacterial Evaluation
Novel N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives were synthesized and showed promising antibacterial activities, indicating their potential application in combating bacterial infections (Pitucha, Mazur, Kosikowska, Pachuta-Stec, Malm, Popiołek, & Rzączyńska, 2010).
Antimicrobial and Antioxidant Agents
A process for synthesizing novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives was developed, with the resulting compounds exhibiting good antimicrobial activities against tested microorganisms. This research suggests the utility of these compounds as antimicrobial agents (Abdel-Wahab, Khidre, Mohamed, & El‐Hiti, 2017).
Mechanism of Action
Thiophenes
are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Pyrazolines
, on the other hand, have been synthesized by reacting phenylhydrazine with chalcone derivatives . They have shown anticancer activity against several human cancer cell lines . In silico evaluation via molecular docking against epidermal growth factor receptor revealed that certain pyrazoline derivatives had good binding energy, which was consistent with experimental data . The ADME study using the pkCSM webtool indicated that the N-phenyl pyrazoline derivatives had good pharmacokinetic properties .
Properties
IUPAC Name |
N-phenyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S2/c22-18(19-14-6-2-1-3-7-14)21-12-11-20-10-4-8-15(20)17(21)16-9-5-13-23-16/h1-10,13,17H,11-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYADCKGBAXLVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=S)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.